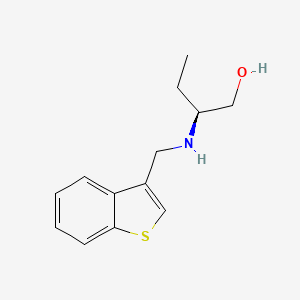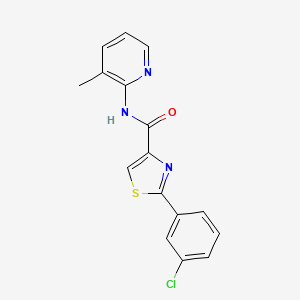![molecular formula C13H9N3O3S2 B7646299 [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B7646299.png)
[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate, also known as BTTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTTC has a molecular formula of C15H8N3O3S2 and a molecular weight of 352.37 g/mol. This compound is a yellowish powder that is soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol.
作用機序
The mechanism of action of [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate is not fully understood. However, it has been suggested that this compound acts as an electron acceptor, which facilitates charge transfer in organic electronic devices. In addition, this compound has been shown to have a high electron affinity, which allows it to form stable charge-transfer complexes with electron-donating molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound exhibits low toxicity and is not mutagenic or carcinogenic. Additionally, this compound has been shown to have antioxidant properties, which may have potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate in lab experiments is its excellent electron-transport properties, which make it a promising candidate for use in organic electronic devices. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of this compound in other scientific fields, such as biomedicine and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
合成法
The synthesis of [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate involves the reaction of 2-aminothiophene-3-carboxylic acid with 4-amino-1,2,5-thiadiazole-3-carboxylic acid in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and a catalyst, such as N-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate has been extensively studied for its potential applications in various scientific research fields, such as organic electronics, optoelectronics, and photovoltaics. It has been found that this compound exhibits excellent electron-transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). Additionally, this compound has been shown to have potential applications in the development of fluorescent probes for bioimaging and sensing.
特性
IUPAC Name |
[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S2/c17-11(7-19-13(18)10-5-2-6-20-10)14-8-3-1-4-9-12(8)16-21-15-9/h1-6H,7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTKBKCGBDWFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)
![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
![[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)
![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)
![1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)

![4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)






